2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride typically involves a multi-step process. One common method includes the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then subjected to further reactions, including methylation and oximation, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Scientific Research Applications
2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action for 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride involves its interaction with molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions by accepting electrons from nucleophiles . This property makes it useful in synthetic chemistry and proteomics research .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share a similar core structure and are used in antioxidant and antimicrobial research.
4,4′-Methylenebis(3-chloro-2,6-diethylaniline): This compound is used as a chain extender for elastomeric polyurethanes and as a curing agent for epoxies.
Uniqueness
2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride is unique due to its specific structural features and its applications in proteomics research. Its ability to participate in various chemical reactions makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C19H16Cl2O2S |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
2-chloro-3,6-bis(4-methoxyphenyl)thiopyrylium;chloride |
InChI |
InChI=1S/C19H16ClO2S.ClH/c1-21-15-7-3-13(4-8-15)17-11-12-18(23-19(17)20)14-5-9-16(22-2)10-6-14;/h3-12H,1-2H3;1H/q+1;/p-1 |
InChI Key |
IQBBDAIPENSHFT-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C([S+]=C(C=C2)C3=CC=C(C=C3)OC)Cl.[Cl-] |
Origin of Product |
United States |
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